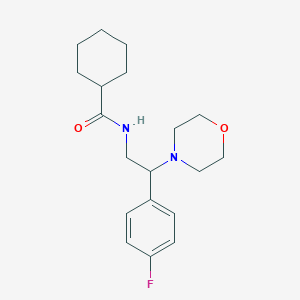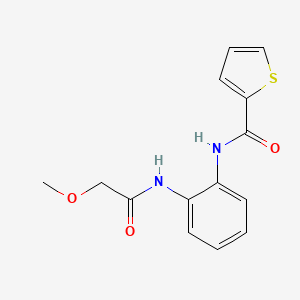
(Z)-8-(4-bencilpiperidin-1-il)-7-(3-clorobut-2-en-1-il)-3-metil-1H-purina-2,6(3H,7H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a benzylpiperidine moiety and a chlorobutene chain
Aplicaciones Científicas De Investigación
Investigación del Cáncer y Terapias Dirigidas
STK573230 ha sido investigado por su posible papel en el tratamiento del cáncer. Los investigadores han explorado su impacto en la proliferación celular, la apoptosis y la metástasis. Puede inhibir quinasas específicas involucradas en las vías de crecimiento tumoral, lo que lo convierte en un candidato para terapias dirigidas. Estudios de inmunohistoquímica han mostrado su expresión en tejidos de cáncer de hígado humano, sugiriendo su relevancia en el carcinoma hepatocelular.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzylpiperidine and chlorobutene substituents. Key steps may include:
N-alkylation: Introduction of the benzylpiperidine group through N-alkylation reactions.
Halogenation: Incorporation of the chlorine atom via halogenation reactions.
Alkene formation: Formation of the chlorobutene chain through elimination reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the alkene and piperidine moieties.
Reduction: Reduction reactions can occur at the alkene and purine core, potentially leading to hydrogenated derivatives.
Substitution: The chlorine atom in the chlorobutene chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrogenated products with reduced double bonds.
Substitution: Substituted products with different functional groups replacing the chlorine atom.
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Probes: The compound’s structure allows it to be used as a probe in biological studies to investigate enzyme interactions and receptor binding.
Medicine:
Pharmacological Research: Due to its complex structure, the compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry:
Material Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of (Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The benzylpiperidine moiety suggests potential binding to neurotransmitter receptors, while the purine core may interact with nucleotide-binding proteins.
Comparación Con Compuestos Similares
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in respiratory medicine.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Comparison:
Uniqueness: (Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its combination of a benzylpiperidine moiety and a chlorobutene chain, which are not present in the similar compounds listed above.
Applications: While caffeine and theophylline are primarily used for their stimulant and bronchodilator effects, respectively, the compound may have broader applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O2/c1-15(23)8-13-28-18-19(26(2)22(30)25-20(18)29)24-21(28)27-11-9-17(10-12-27)14-16-6-4-3-5-7-16/h3-8,17H,9-14H2,1-2H3,(H,25,29,30)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATZJEFSBWWIRH-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2427799.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2427801.png)




![(2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid](/img/structure/B2427811.png)


![4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2427816.png)
![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2427817.png)
![N'-(2-chlorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2427818.png)


